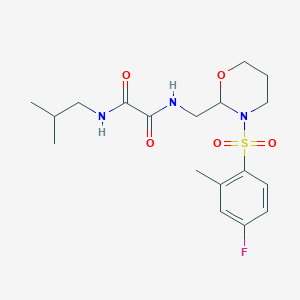

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide

Description

Propriétés

IUPAC Name |

N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N'-(2-methylpropyl)oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26FN3O5S/c1-12(2)10-20-17(23)18(24)21-11-16-22(7-4-8-27-16)28(25,26)15-6-5-14(19)9-13(15)3/h5-6,9,12,16H,4,7-8,10-11H2,1-3H3,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFADWFBNCMXHPZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide typically involves multiple steps:

Formation of the Oxazinan Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,3-oxazinan ring.

Introduction of the Sulfonyl Group: The 4-fluoro-2-methylphenyl group is sulfonylated using reagents like sulfonyl chlorides in the presence of a base.

Coupling Reactions: The sulfonylated oxazinan intermediate is then coupled with an isobutyloxalamide derivative using coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of alcohols or amines.

Applications De Recherche Scientifique

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mécanisme D'action

The mechanism of action of N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide involves its interaction with specific molecular targets and pathways. The sulfonyl group and oxazinan ring are likely to play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparaison Avec Des Composés Similaires

Structural Variations in Sulfonyl Substituents

The sulfonyl group on the oxazinan ring is a critical determinant of electronic and steric properties. The target compound’s 4-fluoro-2-methylphenylsulfonyl substituent differs from analogs in the following ways:

- Compound: Features a 4-fluorophenylsulfonyl group without the 2-methyl substitution.

- Compound : Substitutes a 4-chlorophenylsulfonyl group. Chlorine’s higher electronegativity and larger atomic radius compared to fluorine may enhance electronic withdrawal effects, influencing binding affinity or metabolic stability .

- Compound : Contains a sulfamoylphenyl group. The sulfamoyl moiety introduces hydrogen-bonding capacity, which could enhance solubility but reduce lipophilicity relative to aryl-sulfonyl groups .

Variations in N2-Substituents

The N2-isobutyl group in the target compound contrasts with substituents in analogs:

- Compound: Uses a furan-2-ylmethyl group.

- Compound: Incorporates a cycloheptyl group.

- Compound : Features a 4-methoxyphenyl group. The methoxy group enhances electron-donating effects, which could modulate electronic interactions with target proteins .

Physicochemical and Molecular Properties

Table 1 summarizes key structural and molecular differences:

Table 1. Structural and Molecular Comparison of Oxazinan-Oxalamide Derivatives

The target compound’s 4-fluoro-2-methylphenyl group likely enhances lipophilicity compared to ’s 4-fluorophenyl analog, while the isobutyl side chain balances steric bulk and hydrophobicity more effectively than ’s cycloheptyl group.

Research Implications

- Electronic Effects : Fluorine’s electron-withdrawing nature in the target compound may stabilize charge interactions in enzyme active sites, a property shared with ’s analog but distinct from ’s chlorine-substituted derivative .

- Steric Considerations : The 2-methyl group on the sulfonyl ring in the target compound could hinder rotation or binding compared to smaller substituents, as seen in .

- Solubility vs. Permeability : The isobutyl group’s moderate size may optimize solubility-lipophilicity balance (LogP), contrasting with the polar sulfamoyl group in or the bulky cycloheptyl in .

Activité Biologique

N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in cancer treatment. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The molecular formula of N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide is with a molecular weight of 401.45 g/mol. The compound features a sulfonamide group and an oxazinan moiety, which are significant for its biological activity.

The biological activity of N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide appears to be multifaceted:

- Tubulin Inhibition : Similar to other compounds with oxazinan structures, it is hypothesized that this compound may inhibit tubulin polymerization, leading to cell cycle arrest in cancer cells.

- Antiproliferative Effects : Preliminary studies suggest that the compound exhibits significant antiproliferative activity against various cancer cell lines.

Cytotoxicity Assays

A series of cytotoxicity assays were conducted to evaluate the effectiveness of N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide against different human cancer cell lines. The following table summarizes the results:

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A2780 (Ovarian Cancer) | 15.4 | Induces G2/M phase arrest |

| MCF-7 (Breast Cancer) | 12.8 | Inhibits tubulin polymerization |

| A2780/RCIS (Cisplatin Resistant) | 20.5 | Overcomes resistance mechanisms |

| MCF-7/MX (Mitoxantrone Resistant) | 18.7 | Effective against resistant strains |

These results indicate that N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide has promising anticancer properties.

Molecular Docking Studies

Molecular docking studies were performed to predict the binding affinity of N1-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-isobutyloxalamide to tubulin's colchicine-binding site. The docking results indicated a favorable interaction profile, suggesting that the compound could effectively inhibit tubulin polymerization.

Case Studies

Several studies have documented the effects of similar compounds on cancer cell lines:

- Study on Oxazinonaphthalene Derivatives : A study synthesized oxazinonaphthalene derivatives and evaluated their cytotoxic effects against multiple cancer cell lines, reporting IC50 values comparable to those observed for N1-(...) .

- Research on Antimitotic Compounds : Research indicated that compounds with similar structural motifs demonstrated significant antimitotic activity by disrupting microtubule dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.